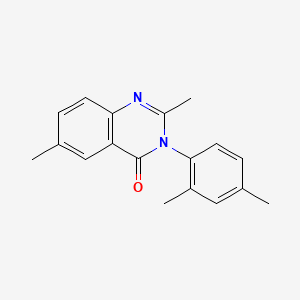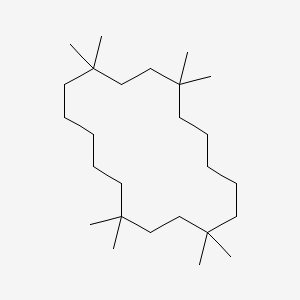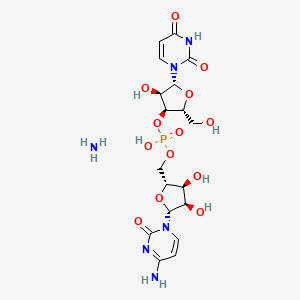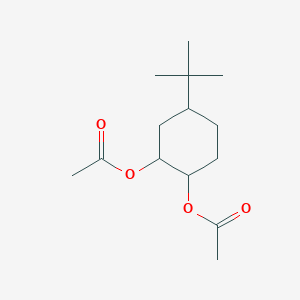
(2-acetyloxy-4-tert-butylcyclohexyl) acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-acetyloxy-4-tert-butylcyclohexyl) acetate is a chemical compound known for its applications in various industries, particularly in the field of fragrances. It is a carboxylic ester with the molecular formula C12H22O2 and a molecular weight of 198.3 g/mol . This compound is widely used as a perfume ingredient in cosmetics, soaps, and other personal care products due to its pleasant woody and floral scent .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-acetyloxy-4-tert-butylcyclohexyl) acetate typically involves the esterification of 2-tert-butylcyclohexanol, which is derived from 2-tert-butylphenol . The process can be summarized as follows:
Hydrogenation: 2-tert-butylphenol undergoes catalytic hydrogenation to form 2-tert-butylcyclohexanol.
Esterification: The resulting 2-tert-butylcyclohexanol is then esterified with acetic acid in the presence of an acid catalyst to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(2-acetyloxy-4-tert-butylcyclohexyl) acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-tert-butylcyclohexanol and acetic acid.
Substitution: Nucleophilic substitution reactions can occur, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles like amines or alcohols in the presence of a suitable catalyst.
Major Products
Hydrolysis: 2-tert-butylcyclohexanol and acetic acid.
Oxidation: Ketones or carboxylic acids.
Substitution: Products depend on the nucleophile used.
Aplicaciones Científicas De Investigación
(2-acetyloxy-4-tert-butylcyclohexyl) acetate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential effects on skin and its use in dermatological studies.
Medicine: Explored for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Widely used in the fragrance industry for its pleasant scent and stability in various formulations.
Mecanismo De Acción
The primary mechanism of action of (2-acetyloxy-4-tert-butylcyclohexyl) acetate in its applications is related to its ability to interact with olfactory receptors, producing a pleasant scent. In biological systems, it may also interact with skin cells, influencing their response to external stimuli . The exact molecular targets and pathways involved in these interactions are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
4-tert-Butylcyclohexyl acetate: A closely related compound with similar applications in the fragrance industry.
4-tert-Butylcyclohexyl acrylate: Another related compound used in polymer chemistry.
Uniqueness
(2-acetyloxy-4-tert-butylcyclohexyl) acetate is unique due to its specific ester structure, which imparts distinct olfactory properties and stability. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications .
Propiedades
Número CAS |
36736-20-6 |
|---|---|
Fórmula molecular |
C14H24O4 |
Peso molecular |
256.34 g/mol |
Nombre IUPAC |
(2-acetyloxy-4-tert-butylcyclohexyl) acetate |
InChI |
InChI=1S/C14H24O4/c1-9(15)17-12-7-6-11(14(3,4)5)8-13(12)18-10(2)16/h11-13H,6-8H2,1-5H3 |
Clave InChI |
CYCAUWWXYWATRT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1CCC(CC1OC(=O)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



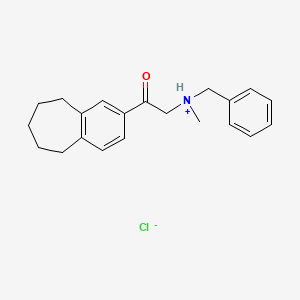
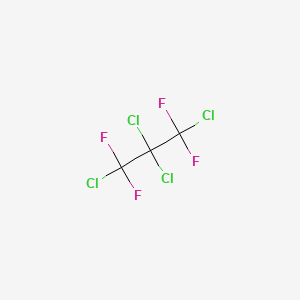
![3-[(2,4-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13744742.png)
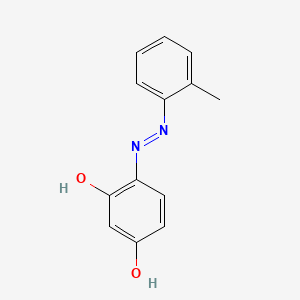

![3-[[2-[[4-[(4-chlorophenyl)methyl]piperidin-1-yl]methyl]-3-hydroxybutanoyl]amino]-N-methylbenzamide](/img/structure/B13744788.png)
